molecular formula C15H12N6O3 B2693185 6-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1251688-56-8

6-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2693185
CAS No.: 1251688-56-8
M. Wt: 324.3
InChI Key: OXRBXNIYJGZLRH-UHFFFAOYSA-N
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Description

6-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound featuring multiple heterocyclic structures, including pyridine, pyridazine, and oxadiazole rings. This compound is of interest in various scientific research fields due to its potential biological and pharmaceutical applications.

Properties

IUPAC Name

3-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3/c22-12-5-4-11(18-19-12)15(23)21-7-9(8-21)14-17-13(20-24-14)10-3-1-2-6-16-10/h1-6,9H,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRBXNIYJGZLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NNC(=O)C=C2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyridine and pyridazine cores. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of continuous flow chemistry could also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The pyridine and pyridazine rings can be oxidized to form corresponding N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can be used to convert the pyridine ring to a pyridinylamine derivative.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the pyridine and pyridazine rings to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid, while nucleophilic substitutions may involve bases such as sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis. In biology, it has been studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new drugs.

Medicine

The compound's biological activity has been explored for its potential use in treating various diseases. Its ability to interact with biological targets makes it a valuable compound in drug discovery and development.

Industry

In the chemical industry, this compound can be used as an intermediate in the production of other chemicals, including agrochemicals and pharmaceuticals. Its unique structure and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyridine and pyridazine rings can bind to enzymes or receptors, modulating their activity. The oxadiazole ring may play a role in enhancing the compound's binding affinity and specificity.

Molecular Targets and Pathways

The compound may target enzymes involved in metabolic pathways or receptors associated with cellular signaling. Its precise mechanism of action would depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)pyrimidine derivatives: : These compounds share the pyridine moiety and have been studied for their anti-fibrotic and antimicrobial activities.

  • 3,6-di(pyrid-2-yl)pyridazine: : This compound features two pyridine rings and has been investigated for its biological properties.

Uniqueness

6-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is unique due to its combination of multiple heterocyclic structures, which provides it with a distinct reactivity profile and potential for diverse applications.

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